![molecular formula C11H13NO3 B177662 Isopropyl 3-Acetylpyridine-2-carboxylate CAS No. 195812-68-1](/img/structure/B177662.png)
Isopropyl 3-Acetylpyridine-2-carboxylate
Overview
Description
Isopropyl 3-Acetylpyridine-2-carboxylate is a chemical compound with the molecular formula C11H13NO3 . It has a molecular weight of 207.23 . The IUPAC name for this compound is isopropyl 3-acetyl-2-pyridinecarboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H13NO3/c1-7(2)15-11(14)10-9(8(3)13)5-4-6-12-10/h4-7H,1-3H3 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, carboxylic acids and their derivatives, which this compound is a part of, are known to undergo a variety of reactions. These include reactions involving the O-H bond, reactions at the carbonyl bond, decarboxylation, and substitution on the R group .Physical And Chemical Properties Analysis
This compound is a compound with a molecular weight of 207.23 . The compound’s formula is C11H13NO3 . Unfortunately, specific physical and chemical properties like melting point, boiling point, and solubility were not found in the available resources.Scientific Research Applications
Kinetic Studies
Isopropyl 3-Acetylpyridine-2-carboxylate is studied in relation to the stability and kinetics of reactions. For instance, Blanch and Andersen (1968) investigated the decomposition of phosphonylated oximes, including those derived from acetylpyridine compounds, in alkaline solutions. This research is crucial for understanding the reaction mechanisms and kinetics of these compounds (Blanch & Andersen, 1968).
Calcium Channel Modulation
In the study of calcium channel modulation, Vo et al. (1995) synthesized a group of isopropyl 1,4-dihydro-2,6-dimethyl-3-nitro-4-pyridinylpyridine-5-carboxylate isomers. These compounds were found to have significant effects on calcium channels, which are vital for understanding cardiac and smooth muscle function (Vo et al., 1995).
Coordination Chemistry
The compound's relevance in coordination chemistry is exemplified by Guo et al. (2016), who explored the self-assembly of coordination compounds using pyridine-tetrazole-carboxylate ligands. Their work highlights how isomer variations of these compounds can lead to different structural formations, such as mononuclear structures or two-dimensional networks (Guo et al., 2016).
Alkylation Studies
Research by Rubina et al. (1989) demonstrated the regiospecific alkylation of isomeric acetylpyridines, yielding corresponding isopropyl and tert-butyl pyridyl ketones. This research provides insight into the chemical transformations and alkylation processes of these compounds (Rubina et al., 1989).
Synthesis and Reaction Mechanisms
Su et al. (2009) reported on the synthesis of novel compounds from 6-acetylpyridine-2-carboxylic acid, demonstrating the versatility of acetylpyridine compounds in creating diverse chemical structures. This research sheds light on the potential applications and reaction mechanisms of these compounds (Su et al., 2009).
Pyrroledione-Pyrroledione Recyclization
The work of Silaichev et al. (2010) on pyrroledione-pyrroledione recyclization involving isopropyl 2-oxoacetates highlights the complex reaction pathways and potential applications of these compounds in organic synthesis (Silaichev et al., 2010).
Microwave-Promoted Reactions
Su et al. (2007) explored microwave-promoted reactions of ethyl 6-acetylpyridine-2-carboxylate, providing insights into the efficiency and outcomes of using microwave irradiation in chemical syntheses (Su et al., 2007).
Pharmacological Screening
Abd El-Latif et al. (2007) focused on synthesizing heterocyclic derivatives using nicotinic acid, including 3-acetylpyridine, for pharmacological screening. Their findings contribute to the understanding of the potential medical applications of these compounds (Abd El-Latif et al., 2007).
Safety and Hazards
properties
IUPAC Name |
propan-2-yl 3-acetylpyridine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-7(2)15-11(14)10-9(8(3)13)5-4-6-12-10/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTGMAKWQZOTIDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=C(C=CC=N1)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30396009 | |
Record name | Isopropyl 3-Acetylpyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30396009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
195812-68-1 | |
Record name | Isopropyl 3-Acetylpyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30396009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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